5-(1-Methylcyclopropyl)isoxazole-3-carboxylic acid
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Description
“5-(1-Methylcyclopropyl)isoxazole-3-carboxylic acid” is a chemical compound with the linear formula C8H9NO3 . It has a molecular weight of 167.16 . It is used as a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9NO3/c1-8(2-3-8)6-4-5(7(10)11)9-12-6/h4H,2-3H2,1H3,(H,10,11) . This indicates that the compound contains a methylcyclopropyl group attached to the 5-position of an isoxazole ring, which is further substituted at the 3-position with a carboxylic acid group .Chemical Reactions Analysis
The compound can participate in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It can also be involved in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells .Physical And Chemical Properties Analysis
The compound has a molecular weight of 167.16 .Scientific Research Applications
Heterocyclic Compound Synthesis
5-(1-Methylcyclopropyl)isoxazole-3-carboxylic acid is part of a class of heterocyclic compounds that are crucial in various scientific applications. These compounds are extensively utilized as starting reagents and intermediates in the synthesis of target chemicals and bio-pharmacologically active compounds. They play a significant role in the total synthesis of natural products, as well as in the development of drugs, herbicides, and agrochemicals (Vitale & Scilimati, 2013).
Biological Activity in Pharmaceutical Research
Isoxazole derivatives, including this compound, are being investigated for their biological activities. For instance, studies have demonstrated their potential significance in areas such as stem cell research, highlighting their growth-promoting effects on bacterial organisms like E. coli (Denton et al., 2021).
Structural Analysis in Drug Development
The structural and molecular analysis of isoxazole derivatives is fundamental in drug development, particularly for antidepressant drugs. The crystal and molecular structure of related compounds have been determined, providing insights crucial for understanding their pharmacological properties and interactions (İde, Topacli, & Bayari, 1996).
Tautomerism and Basicity Studies
Understanding the tautomerism and basicity of isoxazole derivatives is vital for their application in scientific research. Studies on 5-hydroxyisoxazoles and isoxazol-5-ones, closely related to this compound, have provided insights into their chemical properties, which are essential for their utilization in various chemical syntheses and pharmaceutical applications (Boulton & Katritzky, 1961).
Immunological Activity Research
Isoxazole derivatives are being explored for their potential immunotropic activities. Research has shown that compounds like 5-amino-3-methylisoxazole-4-carboxylic acid amides exhibit significant immunosuppressive activities, making them relevant in the field of immunology and potentially in therapeutic applications (Ryng et al., 1999).
Properties
IUPAC Name |
5-(1-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-8(2-3-8)6-4-5(7(10)11)9-12-6/h4H,2-3H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGKVVPLBFAAPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC(=NO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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